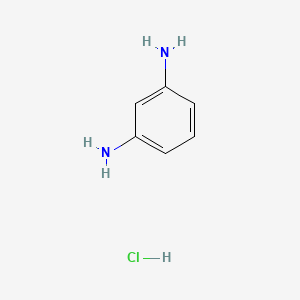

m-Phenylenediamine hydrochloride

Description

Significance of m-Phenylenediamine (B132917) Hydrochloride as a Chemical Intermediate and Research Subject

m-Phenylenediamine and its hydrochloride salt are significant compounds in the field of chemical synthesis and materials science. The free base, m-phenylenediamine, is a colorless solid that can change color when exposed to air. wikipedia.orgnih.gov It serves as a crucial building block, or monomer, for the production of a variety of advanced polymers. wikipedia.orgtnjchem.com Its hydrochloride salt, often the dihydrochloride (B599025), is frequently utilized in research and synthesis, particularly in aqueous-based reactions like oxidative polymerization. capes.gov.br

The primary significance of m-phenylenediamine lies in its role as a key intermediate for high-performance polymers. It is a critical reactant in the synthesis of meta-aramid fibers, such as Nomex, which are known for their thermal stability and chemical resistance. nih.govtnjchem.comresearchgate.net The reaction involves combining m-phenylenediamine with isophthaloyl chloride to produce poly-m-phenylene isophthalamide (B1672271) resin. nih.govresearchgate.net Beyond aramids, it is used to create epoxy resins, polyurea elastomers, wire enamel coatings, and polyimides. wikipedia.orgtnjchem.comtaylorandfrancis.com In polyimide synthesis, m-phenylenediamine reacts with dianhydrides in a two-stage process to form a soluble poly(amic acid) intermediate, which is then cured into the final insoluble and infusible polymer. taylorandfrancis.com

Furthermore, m-phenylenediamine is an important intermediate in the dye industry. wikipedia.orgtnjchem.com It is used as a component in dyes for textiles and leather and as a coupling agent in hair dye formulations to produce specific colors like blue and golden-blond shades. wikipedia.orgnih.gov Research has demonstrated its use in creating various azo dyes. researchgate.net The compound's versatility also extends to its use as an accelerator for adhesive resins and in the synthesis of other chemicals like resorcinol (B1680541). wikipedia.orgtnjchem.comamino-chem.com Recent studies have explored novel applications, such as synthesizing fluorescent carbon dots from m-phenylenediamine for use as a nucleic acid dye in gel electrophoresis, offering a potential alternative to traditional dyes. nih.gov

Historical Context of Academic Inquiry into m-Phenylenediamine and its Hydrochloride Salt

Academic and industrial inquiry into m-phenylenediamine and its derivatives has a history rooted in the development of polymer chemistry. A landmark achievement was the synthesis of the meta-aramid fiber Nomex by DuPont in 1960, which was created through the reaction of m-phenylenediamine and isophthaloyl chloride. researchgate.net This discovery spurred further research into aromatic polyamides, valued for their exceptional mechanical and thermal properties. yonsei.ac.kr

Early academic work focused on understanding the polymerization reactions involving phenylenediamines. In the 1970s, paper chromatography was used to separate m-phenylenediamine from other aminobenzene derivatives for analytical purposes. nih.gov Later research delved into the kinetics and mechanisms of polymerization. For instance, studies compared the reactivity of m-phenylenediamine with its para- and ortho-isomers in polyimide formation, noting that m-phenylenediamine tended to react more completely at both ends than its para-analog under certain conditions. taylorandfrancis.com The Yamazaki-Higashi reaction, developed for direct polycondensation, became a method for synthesizing polyamides from aromatic diamines and dicarboxylic acids, further enabling the creation of novel polymers. yonsei.ac.krnih.gov

The hydrochloride salt of m-phenylenediamine has been a subject of study in its own right, particularly in toxicological and mutagenicity research to understand the biological activity of aromatic amines. nih.govillinois.edu Studies from the 1990s investigated the plant-activation of m-phenylenediamine into a mutagen, exploring the biochemical and molecular mechanisms behind this transformation. illinois.edu These foundational studies have paved the way for contemporary research into the compound's applications and properties.

Scope and Research Trajectories in m-Phenylenediamine Hydrochloride Chemistry

Current research on m-phenylenediamine and its hydrochloride salt is diverse, spanning advanced materials science, nanotechnology, and analytical chemistry. A significant trajectory involves the development of novel polyamides and composites with enhanced properties. Researchers are synthesizing new cycloaliphatic-aromatic polyamides using m-phenylenediamine to improve solubility and processability while maintaining high thermal stability. yonsei.ac.kr Another area of focus is the creation of nanocomposites, such as poly(m-phenylenediamine)/palygorskite, which has been investigated for its ability to adsorb heavy metals like chromium(VI) from water. rsc.org

In the realm of membrane technology, m-phenylenediamine is a critical monomer, along with trimesoyl chloride, for fabricating the thin-film composite polyamide layers used in reverse osmosis (RO) and nanofiltration membranes for water desalination and purification. taylorandfrancis.comresearchgate.net Ongoing research aims to refine the synthesis of these membranes to improve their efficiency and durability. researchgate.net

Electrochemical research represents another active frontier. The oxidative polymerization of m-phenylenediamine is studied to create conductive polymers. tandfonline.comtandfonline.com The electrochemical properties of these polymers are being harnessed for various applications. For example, while much work has focused on its isomer p-phenylenediamine (B122844) for sensor development, the distinct properties of m-phenylenediamine continue to be explored. rsc.org Furthermore, innovative applications are emerging, such as the synthesis of multi-colored fluorescent carbon dots from m-phenylenediamine. nih.gov These carbon dots show promise as nucleic acid dyes, with studies indicating their interaction with DNA occurs mainly through groove binding, demonstrating sensitivity comparable to traditional dyes. nih.gov This highlights a shift towards creating high-value, functional materials from this fundamental chemical intermediate.

Data Tables

Table 1: Physicochemical Properties of m-Phenylenediamine and its Dihydrochloride Salt

| Property | m-Phenylenediamine | m-Phenylenediamine Dihydrochloride |

| CAS Number | 108-45-2 wikipedia.org | 541-69-5 nih.gov |

| Molecular Formula | C₆H₈N₂ wikipedia.org | C₆H₈N₂·2HCl or C₆H₁₀Cl₂N₂ scbt.comthermofisher.com |

| Molar Mass | 108.14 g/mol | 181.06 g/mol scbt.com |

| Appearance | White/colorless solid, turns red in air wikipedia.orgnih.gov | Light beige to light grey crystalline powder thermofisher.com |

| Melting Point | 64-66 °C wikipedia.org | Not applicable |

| Boiling Point | 282-284 °C wikipedia.org | Not applicable |

| Solubility in Water | 42.9 g/100 mL (20 °C) wikipedia.org | Data not readily available, but generally soluble |

Table 2: Selected Research Applications of m-Phenylenediamine (m-PDA)

| Research Area | Application | Reactants/System | Key Findings |

| High-Performance Polymers | Synthesis of Meta-Aramid Fibers (e.g., Nomex) | m-PDA + Isophthaloyl chloride nih.govresearchgate.net | Produces thermally stable, chemically inert fibers. researchgate.net |

| High-Performance Polymers | Synthesis of Polyimides | m-PDA + Dianhydrides (e.g., PMDA) taylorandfrancis.com | Forms a processable poly(amic acid) intermediate before curing. taylorandfrancis.com |

| Membrane Science | Reverse Osmosis (RO) Membranes | m-PDA + Trimesoyl chloride (TMC) researchgate.net | Forms a fully aromatic, cross-linked polyamide rejection layer. researchgate.net |

| Dye Chemistry | Synthesis of Azo Dyes | Diazotized 4-aminoacetophenone + m-PDA, followed by reaction with benzaldehydes researchgate.net | Resulting dyes showed moderate to excellent fastness on various fibers. researchgate.net |

| Nanomaterials | Adsorbent for Water Treatment | In situ oxidative polymerization of m-PDA on palygorskite (PG) clay rsc.org | The resulting nanocomposite showed reactive adsorbability for Cr(VI). rsc.org |

| Biotechnology | Nucleic Acid Dyes | Synthesis of carbon dots from m-PDA nih.gov | The carbon dots serve as a fluorescent dye for DNA/RNA visualization in electrophoresis. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGZHURRCWERMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159832 | |

| Record name | m-Phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13652-74-9, 83968-20-1, 541-69-5 | |

| Record name | 1,3-Benzenediamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13652-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, coupled with diazotized m-phenylenediamine, hydrochlorides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83968-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013652749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetic Studies Involving M Phenylenediamine Hydrochloride

Mechanistic Investigations of Oxidative Polymerization of m-Phenylenediamine (B132917)

The oxidative polymerization of m-phenylenediamine is a complex process that leads to the formation of poly(m-phenylenediamine) (PmPDA), a polymer with interesting electronic and adsorptive properties. rsc.org The synthesis can be achieved through chemical oxidation, often in an acidic medium to prevent side reactions. mdpi.com The structure of the resulting polymer can be complex due to the variety of possible carbon-nitrogen linkages. researchgate.net

Elucidation of Electron Transfer Pathways in Poly(m-Phenylenediamine) Formation

The formation of poly(m-phenylenediamine) begins with the oxidation of the m-phenylenediamine monomer. This initial step involves the removal of electrons from the monomer to form reactive intermediates. While the specific electron transfer pathways for m-phenylenediamine are not as extensively detailed as for aniline (B41778), the general mechanism for aromatic amine polymerization provides a strong framework. The process is believed to proceed through a step-wise mechanism. mdpi.com In related systems like the polymerization of p-phenylenediamine (B122844), the reaction involves the formation of a polymer structure similar to the fully oxidized state of polyaniline. mdpi.com The amino groups in the aromatic ring are crucial as they activate the monomer for oxidative polymerization. nih.gov

Radical Cation Recombination in Polymerization Processes

A key aspect of the polymerization mechanism is the recombination of radical cations. Following the initial oxidation, monomer units exist as radical cations. The growth of the polymer chain is understood to be a consequence of the recombination of these radical cations. ineosopen.org

In the analogous polymerization of aniline, the process involves several key steps:

Initiation: The reaction starts with the formation of primary radicals. mdpi.com

Propagation: These primary radicals react with monomer molecules to create chain-initiating radicals, which then add successive monomer units, causing the polymer chain to grow. mdpi.com

Termination: The growth of the polymer chain ceases through two primary pathways: recombination, where two macroradicals combine, or disproportionation. mdpi.com

Studies on aniline polymerization have shown that the recombination of radical cations can occur through different pathways, such as C/N (carbon-to-nitrogen) or N/N (nitrogen-to-nitrogen) coupling. ineosopen.orgresearchgate.net The initial stages may favor C/N recombination, while the later stages of chain growth are dominated by N/N recombination followed by rearrangement. ineosopen.org This regioselectivity is crucial in determining the final structure and properties of the polymer.

Kinetic Modeling of m-Phenylenediamine Reactions

Kinetic modeling is essential for understanding and controlling chemical reactions. For m-phenylenediamine, kinetic studies have provided valuable insights into its reactivity, particularly in acylation reactions.

Acylation Reaction Kinetics of m-Phenylenediamine

The selective monoacylation of symmetrical diamines like m-phenylenediamine is challenging because both amine groups have similar reactivity. A kinetic study of the acylation reaction between m-phenylenediamine and benzoic anhydride (B1165640) was conducted using a continuous flow microfluidic system to better understand this process. researchgate.net This method allows for precise control over reaction conditions, which is critical for improving the yield of the desired mono-acylated product. researchgate.net The study successfully established a kinetic model to describe the reaction. researchgate.net

Determination of Reaction Orders, Activation Energies, and Pre-exponential Factors

Through kinetic studies in a microflow system, key parameters for the acylation of m-phenylenediamine with benzoic anhydride were determined. researchgate.net The main reaction (mono-acylation) was found to have an activation energy of 39.21 kJ/mol, while the side reaction (di-acylation) had a higher activation energy of 59.72 kJ/mol. researchgate.net This difference in activation energies indicates that controlling the reaction temperature is crucial for achieving high selectivity for the mono-acylated product. researchgate.net The established kinetic model, which includes reaction orders, rate constants, pre-exponential factors, and activation energies, accurately predicts the product concentrations under various conditions. researchgate.net

Table 1: Activation Energies for the Acylation of m-Phenylenediamine

| Reaction | Activation Energy (Ea) |

|---|---|

| Main Reaction (Mono-acylation) | 39.21 kJ/mol |

| Side Reaction (Di-acylation) | 59.72 kJ/mol |

Data sourced from a kinetic study of the acylation reaction of m-phenylenediamine and benzoic anhydride. researchgate.net

Hydrolysis Mechanisms of Phenylenediamine Derivatives

The environmental persistence and transformation of phenylenediamine derivatives are significantly influenced by hydrolysis. Studies on p-phenylenediamine (PPD) antioxidants, which are structurally related to m-phenylenediamine, provide insight into these mechanisms. nih.govacs.org

The hydrolysis of PPDs involves the breaking of the C–N bond. nih.govacs.org This reaction is propelled by the transfer of a proton from a water molecule to the nitrogen atom of the amine group, followed by a nucleophilic attack on the carbon atom of the C-N bond by a water hydroxyl group. nih.govacs.org The rate of hydrolysis is dependent on the specific compound, with half-lives for different PPDs ranging from a few hours to over a thousand hours. acs.org For instance, the hydrolysis half-life shortens as the proton affinity of the nitrogen atom increases. nih.govacs.org

In the case of other derivatives like phenylureas, hydrolysis in basic conditions is proposed to occur through an addition-elimination mechanism, similar to the hydrolysis of esters and amides. rsc.org This involves the formation of an unreactive conjugate base at high pH. rsc.org

Study of C-N Bond Hydrolysis and Pathway Selectivity

Detailed kinetic studies specifically on the C-N bond hydrolysis of m-Phenylenediamine hydrochloride are not extensively documented in the reviewed literature. However, the general mechanism for phenylenediamines can be inferred from studies on its isomers, such as p-phenylenediamine (PPD). The hydrolysis of aromatic amines is understood to be a reaction propelled by the transfer of a proton from water to a nitrogen atom, which is followed by a nucleophilic substitution at the carbon of the C-N bond by a water hydroxyl group. acs.orgnih.gov

For substituted p-phenylenediamine antioxidants, research shows that hydrolysis is a compound-dependent process with two key characteristics: the rates of hydrolysis vary significantly between different derivatives, and the pathway, or which specific C-N bond is cleaved, is selective. acs.org The hydrolysis preferentially targets the aromatic secondary amine nitrogen with the highest proton affinity and the carbon atom of the C-N bond that has the greatest reactivity towards nucleophilic attack. acs.orgnih.gov

A patented process describes the hydrolysis of m-phenylenediamine to resorcinol (B1680541) in an aqueous solution of ammonium (B1175870) bisulfate at high temperatures (200-300°C), indicating that the C-N bonds can be cleaved under forcing conditions. google.com

Factors Influencing Hydrolysis Rates and Product Formation

While specific data for this compound is limited, factors influencing the hydrolysis of related p-phenylenediamine (PPD) derivatives have been identified. The hydrolysis half-life is observed to decrease as the maximum proton affinity of the nitrogen atom increases. acs.orgnih.gov This suggests that substituents on the aromatic ring or on the nitrogen atoms that alter the electron density and proton affinity will directly impact the rate of hydrolysis.

For PPDs, the rate of hydrolysis is controlled by the proton transfer step. acs.org Factors that stabilize the transition state of this step, such as the electronic properties of substituents, will accelerate the reaction. The formation of specific products is determined by the relative reactivity of the different C-N bonds within the molecule. acs.org In the case of m-phenylenediamine hydrolysis to resorcinol, the reaction conditions, including high temperature and the presence of ammonium bisulfate, are the dominant factors driving the reaction and determining the final product. google.com

Charge Transfer Interactions and Complexation Reactions of m-Phenylenediamine

m-Phenylenediamine participates in charge-transfer interactions and forms coordination complexes with various chemical species.

A detailed study of the interaction between m-phenylenediamine and the electron acceptor chloranil (B122849) revealed the formation of outer and inner charge-transfer complexes as reaction intermediates. oup.com Kinetic analysis of this system allowed for the determination of the enthalpy change for the formation of the outer complex and the activation energies for the subsequent steps. oup.com

| Parameter | Value (kcal/mol) | Description |

| ΔH | -3.7 | Enthalpy change for outer complex formation. |

| ΔE₁ | 10 | Activation energy from outer to inner complex. |

| ΔE₂ | 22 | Activation energy from inner complex to succeeding intermediate. |

| Table 1: Thermodynamic and Kinetic Data for the m-Phenylenediamine-Chloranil System. oup.com |

m-Phenylenediamine also forms complexes with a variety of metal ions, acting as a ligand where the lone pairs of electrons on the nitrogen atoms donate to the metal center. It can form complexes with transition metals such as copper (Cu²⁺) and nickel (Ni²⁺), and main-group metals like aluminum (Al³⁺) and zinc (Zn²⁺). These complexes have potential applications in catalysis and materials science. While specific stability constants for m-phenylenediamine complexes were not found in the reviewed literature, studies on the related o-phenylenediamine (B120857) show that it forms 1:1 complexes with several divalent and trivalent metal ions, with stability varying based on the metal ion. scirp.org

Enzymatic Oxidation Mechanisms of m-Phenylenediamine

The enzymatic oxidation of phenylenediamines is highly dependent on the isomer . A study using the electron transport particulate fraction from the bacterium Azotobacter vinelandii, which contains a particle-bound cytochrome oxidase, found that it readily oxidized p-phenylenediamine and its derivatives. nih.gov However, the study explicitly states that the meta-derivatives, including m-phenylenediamine, were not oxidized by this enzymatic system. nih.gov

This finding indicates a high degree of substrate specificity for the cytochrome oxidase system of this organism. While other enzymes like peroxidases are known to oxidize various aromatic amines, the specific mechanism and susceptibility of m-phenylenediamine to oxidation by a broader range of enzymes, such as those found in human metabolism, require further investigation. The resistance of m-phenylenediamine to oxidation by the A. vinelandii enzyme system contrasts sharply with the reactivity of the para-isomer, highlighting the critical role of amino group positioning on the benzene (B151609) ring in determining its biochemical reactivity. nih.gov

Advanced Characterization and Theoretical Investigations of M Phenylenediamine Hydrochloride Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of m-Phenylenediamine (B132917) Hydrochloride. Techniques such as NMR, UV-Vis, and IR spectroscopy, alongside X-ray diffraction, collectively offer a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of m-phenylenediamine and its salts. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comnih.gov

In the ¹H NMR spectrum of m-phenylenediamine, the protons on the aromatic ring and the amine groups produce characteristic signals. The chemical shifts and splitting patterns of these signals are influenced by the electron-donating amino groups and their position on the benzene (B151609) ring. For the dihydrochloride (B599025) salt, protonation of the amino groups leads to significant downfield shifts of the aromatic and amine protons due to the increased deshielding effect. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. nih.gov The carbon atoms attached to the nitrogen atoms show distinct chemical shifts compared to the other aromatic carbons. The symmetry of the molecule is also reflected in the number of unique carbon signals.

| Nucleus | Compound | Solvent | Observed Chemical Shifts (ppm) |

| ¹H | m-Phenylenediamine | CDCl₃ | Signals corresponding to aromatic and amine protons. spectrabase.com |

| ¹³C | m-Phenylenediamine | DMSO-d₆ | Signals revealing the carbon framework of the molecule. chemwhat.com |

| ¹H | N,N-dimethyl-m-phenylenediamine dihydrochloride | Not Specified | Provides data on the structure of this derivative. chemicalbook.com |

| ¹H | p-Phenylenediamine (B122844) dihydrochloride | Not Specified | Serves as a comparative spectrum for isomeric analysis. chemicalbook.com |

Table 1: Representative NMR Data for Phenylenediamine Systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the m-phenylenediamine molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of m-phenylenediamine typically displays absorption bands that can be attributed to π-π* transitions of the aromatic C=C bonds and n-π* transitions associated with the non-bonding electrons of the nitrogen atoms in the amino groups. researchgate.net

Studies have shown that m-phenylenediamine in ethanol (B145695) exhibits absorption maxima around 292 nm. chemwhat.com In acetonitrile (B52724), absorption maxima are observed at 215 nm and 295 nm. chemwhat.com The position and intensity of these bands are sensitive to the solvent environment. chemwhat.com For instance, the UV-Vis spectrum of poly(m-phenylenediamine) (PmPDA) shows a red shift when incorporated with sulfonated single-walled carbon nanotubes, which is attributed to the conductivity of the nanotubes. du.ac.ir

| Compound | Solvent | Absorption Maxima (λmax) |

| m-Phenylenediamine | Ethanol | 292 nm chemwhat.com |

| m-Phenylenediamine | Acetonitrile | 215 nm, 295 nm chemwhat.com |

| Poly(m-phenylenediamine) (PmPDA) | Not Specified | Exhibits characteristic absorption bands. du.ac.ir |

| PmPDA/SWCNT-SO₃H Nanocomposite | Not Specified | Shows a red shift of 6 nm compared to pristine PmPDA. du.ac.ir |

Table 2: UV-Vis Absorption Data for m-Phenylenediamine and its Derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in m-phenylenediamine hydrochloride and its derivatives. The IR spectrum reveals characteristic vibrational frequencies of specific bonds within the molecule. nist.gov

For m-phenylenediamine, the IR spectrum shows distinct bands corresponding to the N-H stretching vibrations of the primary amine groups, typically appearing as two bands in the region of 3435-3351 cm⁻¹. researchgate.net Other significant absorptions include C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), N-H bending vibrations (around 1618 cm⁻¹), and C-N stretching vibrations (around 1279 cm⁻¹). researchgate.net In poly(m-phenylenediamine), characteristic peaks for quinoid and benzenoid structures are observed around 1620 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The IR spectrum of the hydrochloride salt will show modifications to these bands, particularly for the amine groups, due to protonation. nist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/Derivative |

| N-H Stretching (asymmetric & symmetric) | 3111-3411 | Poly(m-phenylenediamine) du.ac.ir |

| C-H Stretching (aromatic) | 3100-3000 | m-Phenylenediamine researchgate.net |

| C=C Stretching (Quinoid) | ~1651 | Poly(m-phenylenediamine) du.ac.ir |

| C=C Stretching (Benzenoid) | ~1511 | Poly(m-phenylenediamine) du.ac.ir |

| N-H Bending | ~1618 | m-Phenylenediamine researchgate.net |

| C-N Stretching | ~1250-1335 | Aromatic amines copbela.org |

Table 3: Key IR Absorption Bands for m-Phenylenediamine and its Polymer.

X-ray Diffraction (XRD) for Crystallinity and Structural Analysis

X-ray diffraction (XRD) is used to investigate the crystalline structure of materials. The XRD pattern of a substance provides information on its crystallinity, crystal structure, and phase. While this compound is a crystalline powder, its polymers often exhibit different degrees of crystallinity. thermofisher.com

For instance, studies on poly(o-phenylenediamine) have shown that the polymer is amorphous in nature, characterized by broad features in its XRD pattern rather than sharp diffraction peaks. chalcogen.ro Similarly, the XRD patterns of poly(p-phenylenediamine) can vary with the pH of the synthesis solution, indicating changes in the polymer's structure. researchgate.net The XRD analysis of poly(m-phenylenediamine)/sulfonated single-walled carbon nanotubes (PmPDA/SWCNTs-SO₃H) nanocomposite also confirms its structure. du.ac.ir These studies highlight that while the monomer may be crystalline, its polymerization often leads to amorphous or semi-crystalline materials, a characteristic feature of many polymers.

Morphological and Microstructural Analysis of m-Phenylenediamine Derivatives

The morphology and microstructure of materials derived from m-phenylenediamine are critical to their physical properties and applications. Electron microscopy techniques like SEM and TEM are indispensable for visualizing these features at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the surface morphology and internal structure of m-phenylenediamine-based materials, particularly its polymers.

Research on poly(p-phenylenediamine) has demonstrated that its morphology can be controlled by adjusting the pH during synthesis, leading to structures varying from nanofibers to nanospheres and nest-like microspheres. researchgate.net Similarly, poly(m-phenylenediamine) nanobelts have been synthesized, and their morphology confirmed by electron microscopy. researchgate.net

SEM analysis of poly(o-phenylenediamine) has revealed unevenly dispersed particles in granular form. chalcogen.ro In the case of nanocomposites, such as those made from poly(m-phenylenediamine) and sulfonated carbon nanotubes, SEM is used to study the morphology and elemental composition. du.ac.ir TEM images of core-shell nanocomposites like PmPDA@ZnO show the detailed structure of the polymer coating on the zinc oxide nanoparticles. researchgate.net These microscopic techniques are crucial for understanding how synthesis conditions influence the final structure and for tailoring the material's properties for specific applications.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of submicron particles in a solution or suspension. horiba.com The principle of DLS is based on the Brownian motion of particles in a liquid. When a laser beam passes through the sample, the particles scatter the light, and the intensity of the scattered light fluctuates over time due to the particles' random movement. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing these intensity fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. usp.org

In the context of this compound systems, DLS can be employed to characterize the size of nanoparticles or aggregates formed in solution. For instance, in studies involving the formation of nanomaterials where this compound might be a precursor or a component, DLS provides crucial information on the size distribution, which is a critical parameter for many applications. horiba.comnih.gov The technique typically provides the mean particle size (often expressed as the Z-average) and a polydispersity index (PDI), which indicates the breadth of the size distribution. usp.orgresearchgate.net A low PDI value suggests a monodisperse or narrowly distributed sample, while a high PDI indicates a broad or multimodal distribution. usp.org For accurate DLS measurements, it is important to control the concentration of the sample to avoid multiple scattering effects. usp.org

Table 1: Key Parameters in Dynamic Light Scattering

| Parameter | Description |

| Hydrodynamic Diameter (dH) | The diameter of a hypothetical sphere that has the same diffusion coefficient as the particle being measured. |

| Z-Average Diameter | The intensity-weighted mean hydrodynamic size of the particle distribution. |

| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the particle size distribution, ranging from 0 (monodisperse) to 1 (highly polydisperse). |

| Diffusion Coefficient (D) | A measure of the rate of random motion of particles due to thermal energy. |

Advanced Chromatographic and Electrochemical Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sielc.comust.edu In the analysis of this compound and its reaction products, HPLC is particularly valuable due to its high resolution and sensitivity. osha.gov

A common approach for analyzing phenylenediamine isomers, including m-Phenylenediamine, involves using a mixed-mode stationary phase column. sielc.comsielc.com An isocratic method with a mobile phase consisting of water, acetonitrile (MeCN), and an acid like sulfuric acid can be employed for separation. sielc.comsielc.com Detection is typically achieved using a UV detector at a specific wavelength, for example, 200 nm or 210 nm. sielc.comsielc.com This methodology allows for the effective separation and quantification of m-Phenylenediamine from its isomers (o- and p-phenylenediamine) and other reaction byproducts. sielc.com The limit of detection (LOD) for m-Phenylenediamine using such methods can be in the range of parts per billion (ppb), highlighting the sensitivity of the technique. sielc.com

Table 2: Example HPLC Method Parameters for m-Phenylenediamine Analysis

| Parameter | Value | Reference |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile - 40%, Sulfuric Acid - 0.1% in Water | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| Injection Volume | 1 µl | sielc.com |

| Limit of Detection (LOD) | 10 ppb | sielc.com |

Voltammetric and Other Electrochemical Analyses

Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective approach for the analysis of electroactive compounds like m-Phenylenediamine. rsc.org These techniques are based on measuring the current response of an analyte to a varying potential applied to an electrode. nih.gov The resulting voltammogram provides information about the redox properties of the analyte, which can be used for both qualitative and quantitative analysis. researchgate.net

For the determination of phenylenediamine isomers, various electrochemical methods have been explored. rsc.org These methods are advantageous due to their short analysis time, ease of use, and potential for miniaturization. rsc.org The electrochemical behavior of m-Phenylenediamine can be studied using techniques like cyclic voltammetry and differential pulse voltammetry. The oxidation of the amino groups on the benzene ring gives rise to a measurable current that is proportional to the concentration of m-Phenylenediamine in the sample. The choice of electrode material can significantly influence the sensitivity and selectivity of the analysis.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Metal Analysis in Precipitation Systems

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique for determining the elemental composition of various samples, including those from precipitation systems. itlinc.comresearchgate.net The method involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (6,000-10,000 K). researchgate.net The intense heat excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. epa.gov By measuring the intensity of the emitted light at specific wavelengths, the concentration of each element can be determined. itlinc.com

In the context of this compound systems, ICP-AES would be employed to analyze for the presence and concentration of metal ions. This is particularly relevant in studies where this compound is used in processes involving metal catalysts or where metal impurities in a precipitation system need to be quantified. researchgate.net For instance, if this compound is used in the synthesis of a coordination polymer or in a reaction where trace metal contamination is a concern, ICP-AES provides a robust method for multi-elemental analysis with low detection limits and high accuracy. itlinc.commdpi.com Sample preparation typically involves acid digestion to ensure the complete dissolution of the sample matrix before introduction into the plasma. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a popular and versatile method available to researchers in computational physics and computational chemistry.

In the study of this compound, DFT calculations can provide valuable insights into its molecular structure, including bond lengths, bond angles, and dihedral angles. These theoretical calculations can complement experimental data from techniques like X-ray crystallography and spectroscopy. Furthermore, DFT can be used to predict and understand the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Other electronic properties that can be calculated include the ionization potential, electron affinity, and the distribution of electron density, which can shed light on the reactive sites of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Band Gaps

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra and optical properties of molecules. By applying this method to this compound, researchers can predict its UV-Vis spectrum and determine key parameters like the optical band gap. arxiv.org

The optical band gap is a crucial property that dictates the electronic and optical behavior of a material. edu.krd It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller band gap generally indicates that the molecule can be excited by lower-energy light and suggests higher chemical reactivity and lower kinetic stability.

Theoretical calculations for similar aromatic amine derivatives have been performed using DFT and TD-DFT methods. For instance, in studies of Schiff bases derived from bis-phenylenediamine, the calculated band gaps were found to be influenced by the molecular structure, with values ranging to predict their non-linear optical (NLO) properties. nih.govrsc.org The determination of the optical band gap involves analyzing the absorption spectrum and using methods like the Tauc-plot. edu.krd The calculated band gap values for a novel organic molecule were reported as 4.1 eV in ethanol and 4.9 eV in acetone, indicating that the solvent environment can influence this property. edu.krd

For this compound, TD-DFT calculations would provide the theoretical absorption wavelengths and their corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra. This comparison helps in validating the computational model and provides a deeper understanding of the electronic transitions occurring within the molecule. The calculated HOMO-LUMO gap will offer insights into its potential applications in optoelectronics and as a semiconductor material. researchgate.net

Molecular Dynamics Simulations for Biomolecular Stability and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is particularly valuable for understanding the stability of biomolecular systems and the interactions between small molecules, like this compound, and biological macromolecules such as proteins and DNA. mdpi.commdpi.com

MD simulations can provide detailed insights into how a molecule like this compound might bind to a biological target. mdpi.com By simulating the dynamic behavior of the complex, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the binding. nih.gov The simulations can also reveal conformational changes in both the small molecule and the biomolecule upon binding. nih.gov

The stability of a system during an MD simulation is often assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over time. nih.gov A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov Other parameters, such as the radius of gyration (Rg) and root mean square fluctuation (RMSF), can provide information about the compactness and flexibility of the system, respectively. mdpi.com

For example, in a study of amine-functionalized m-poly(phenyleneethynylene) oligomers, MD simulations showed that a helical conformation was the most stable in an aqueous environment, and that Lennard-Jones interactions were the primary forces stabilizing this structure. nih.gov Similarly, MD simulations of this compound interacting with a specific protein or DNA sequence could elucidate its binding mode, affinity, and the thermodynamic forces driving the interaction. This information is crucial for understanding its biological activity and for the rational design of new molecules with improved properties. mdpi.com

Quantum Chemistry Calculations for Thermodynamic Properties and Dissolution Processes

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties of molecules like this compound. numberanalytics.com These calculations provide a molecular-level understanding of macroscopic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding chemical reactions and dissolution processes. nih.govglobalspec.com

By solving the Schrödinger equation for a given molecule, quantum chemistry methods can calculate its electronic structure and vibrational frequencies. nih.gov From this information, thermodynamic properties can be derived using statistical mechanics. numberanalytics.com For instance, the Gibbs free energy of a molecule in the gas phase and in a solvent can be calculated to determine its solubility. chemrxiv.org

The dissolution process of this compound in a solvent can be investigated by calculating the Gibbs energy of solvation. This is often done using implicit solvent models, such as the SMD solvation model, which treats the solvent as a continuous medium. chemrxiv.org The interaction energy between the solute and solvent molecules can also be calculated to understand the nature of the dissolution process at a molecular level. researchgate.net

Thermodynamic parameters for the dissolution process, such as enthalpy and entropy of dissolution, can be determined experimentally and compared with calculated values to validate the computational model. researchgate.net These calculations can help in selecting appropriate solvents for crystallization and purification processes. For example, in a study on 1,5-pentylenediamine hydrochloride, solubility data and thermodynamic properties were used to guide the selection of a suitable solvent system. researchgate.net

Table 1: Examples of Calculated Thermodynamic Properties for Similar Systems

| Property | Method | System | Value | Reference |

| Gibbs Energy of Solvation | DFT (SMD model) | 6PPDQ | - | chemrxiv.org |

| Dissolution Enthalpy | Experimental | NIT in various solvents | > 0 (endothermic) | researchgate.net |

| Dissolution Entropy | Experimental | NIT in various solvents | > 0 (entropy-driven) | researchgate.net |

Note: This table provides examples of thermodynamic properties calculated for similar systems to illustrate the application of these methods. Specific values for this compound would require dedicated calculations.

Fukui Functional and Hirshfeld Surface Analysis for Reactive Sites

Fukui Functional Analysis

The Fukui function is a concept in density functional theory that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This analysis is crucial for understanding the chemical reactivity of this compound and predicting how it will interact with other molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. nih.gov It provides a powerful tool for understanding the crystal packing and the nature of the forces holding the molecules together.

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to different properties, such as dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. Bright red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds. nih.gov

For this compound, this analysis would identify the key intermolecular interactions, such as N-H···Cl and C-H···Cl hydrogen bonds, and quantify their importance in the crystal structure. This information is valuable for understanding its physical properties and for crystal engineering.

Table 2: Typical Intermolecular Interactions Quantified by Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 44.1 |

| O···H/H···O | 34.3 |

| C···H/H···C | 14.8 |

| C···C | 6.5 |

| Data from a study on diaquabis(o-phenylenediamine-κ2 N,N′)nickel(II) naphthalene-1,5-disulfonate. nih.gov |

Natural Bond Orbital (NBO) Analysis for Conjugation and Hyper-conjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edu It translates the complex molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. materialsciencejournal.org This analysis is particularly useful for investigating conjugation and hyperconjugation effects within the this compound molecule.

Hyperconjugation involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty or partially filled anti-bonding orbital. rsc.org This interaction leads to electron delocalization, which stabilizes the molecule. NBO analysis quantifies the strength of these interactions through the second-order perturbation theory analysis of the Fock matrix. materialsciencejournal.org A large stabilization energy, E(2), indicates a strong interaction between the electron donor and acceptor orbitals. materialsciencejournal.org

In the context of this compound, NBO analysis can reveal:

The delocalization of the lone pair electrons on the nitrogen atoms into the aromatic ring's π* anti-bonding orbitals.

The hyperconjugative interactions between the C-H σ bonds and the π* orbitals of the phenyl ring.

The nature of the bonding between the phenylenediamine cation and the chloride anion.

Polymer and Materials Science Applications Derived from M Phenylenediamine Hydrochloride

Synthesis and Properties of Poly(m-Phenylenediamine) (PmPDA)

Poly(m-phenylenediamine), or PmPDA, is an aromatic amine polymer that has garnered attention for its intrinsic properties, including conductivity, thermal stability, and mechanical robustness. du.ac.ir The synthesis route and conditions play a critical role in determining the final characteristics of the polymer.

Chemical oxidative polymerization is a primary method for synthesizing PmPDA. This process involves the oxidation of the m-phenylenediamine (B132917) monomer, typically in an acidic medium, using a chemical oxidant. The 1,3-position of the amine groups on the benzene (B151609) ring is conducive to stable polymerization. rsc.org

The reaction is initiated by an oxidant which extracts electrons from the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. Common oxidants used for this purpose include ammonium (B1175870) persulfate and ferric chloride. ss-pub.orgresearchgate.net The polymerization of m-phenylenediamine can result in branched or cross-linked structures due to the presence of the pendant primary amino group in the growing polymer chains. researchgate.net The reaction's progression is often exothermic, similar to the polymerization of aniline (B41778). researchgate.net Studies have shown that the electrical conductivity of the resulting polyphenylenediamines can be in the range of 10⁻⁴–10⁻⁶ S·cm⁻¹. nih.gov In some cases, the resulting polymers are dark, poorly soluble materials. rloginconsulting.com

A new approach has also involved the chemical polymerization of m-phenylenediamine in the presence of glucose oxidase to produce an enzyme-retaining, electro-oxidizable polymer for biosensor applications. rsc.org This method demonstrates the versatility of oxidative polymerization to incorporate biological molecules and create functional hybrid materials. rsc.org

Dispersion polymerization is a heterogeneous technique used to produce polymer particles of controlled size, typically in the colloidal range (0.1–15 micrometers). wikipedia.org This method is effective when the monomer is soluble in the reaction medium, but the resulting polymer is not. wikipedia.org

For m-phenylenediamine, oxidative dispersion polymerization of its dihydrochloride (B599025) salt has been investigated to form stable colloidal dispersions. researchgate.netnih.gov The process is carried out in an aqueous medium in the presence of a steric stabilizer, such as poly(N-vinylpyrrolidone), which prevents the aggregation of the formed polymer particles. researchgate.netnih.gov During the polymerization, changes in the conductivity, temperature, and acidity of the reaction mixture are monitored to understand the reaction kinetics. researchgate.netnih.gov The oxidation of 1,3-phenylenediamine dihydrochloride resembles the thermal behavior of aniline oxidation. researchgate.net It has been observed that dispersion polymerization proceeds at a faster rate than precipitation polymerization. nih.gov The size of the resulting poly(m-phenylenediamine) particles in the dispersion can be assessed using dynamic light scattering. nih.gov

Table 1: Comparison of Polymerization Methods for m-Phenylenediamine

| Polymerization Method | Key Features | Resulting Product |

|---|---|---|

| Chemical Oxidative Polymerization | Uses chemical oxidants (e.g., ammonium persulfate) in an acidic medium. ss-pub.orgresearchgate.net Can lead to branched or cross-linked structures. researchgate.net | Often produces poorly soluble, dark powders. rloginconsulting.com |

| Dispersion Polymerization | Conducted with a stabilizer (e.g., poly(N-vinylpyrrolidone)) in a medium where the monomer is soluble but the polymer is not. wikipedia.orgnih.gov | Forms stable colloidal dispersions of polymer particles. nih.gov |

The fabrication of nanostructured conducting polymers is a key area of research due to the advantages offered by high surface areas and quantum effects. For poly(m-phenylenediamine), synthesis can be directed to form specific nanostructures. A nanocomposite of PmPDA and palygorskite (a clay mineral) was synthesized via in situ oxidative polymerization, demonstrating one method of controlling structure at the nanoscale. rsc.org

While specific research on PmPDA nanorods is limited, general methods for creating nanostructures like nanospheres and hollow structures are well-established for other conducting polymers and can be applied to PmPDA. nih.gov The "hard template" method is a common strategy. mdpi.comresearchgate.net This involves polymerizing the monomer onto a template of nanoparticles (e.g., polystyrene or silica), forming a core-shell structure. mdpi.comresearchgate.net The template core is then selectively removed by etching with a solvent or chemical agent, leaving behind a hollow nanostructure of the polymer. mdpi.comresearchgate.net For instance, hollow polypyrrole nanospheres have been successfully fabricated by etching polystyrene cores with solvents like N,N-dimethylformamide (DMF). mdpi.com Similarly, hollow PbS nanospheres have been created by removing a latex polymer template via calcination. nih.gov These template-based methods offer a versatile route to producing hollow nanostructures and could be adapted for PmPDA. nih.govnih.gov

Poly(phenylenediamine)s, including PmPDA, are known for their notable optical and electronic properties. rsc.org The doped forms of these polymers generally exhibit higher electrical conductivity compared to their undoped counterparts. rsc.org For instance, the electrical conductivity of doped poly(phenylenediamine)s can range from 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ S cm⁻¹, whereas undoped forms show conductivity in the range of 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ S cm⁻¹. rsc.org

When PmPDA is combined with other materials to form composites, its properties can be significantly enhanced. In a nanocomposite of PmPDA and sulfonated single-walled carbon nanotubes (SWCNT-SO3H), the material exhibited interesting nonlinear optical properties. du.ac.ir Z-scan measurements revealed a nonlinear refractive index on the order of 10⁻³ m²/W and a nonlinear absorption coefficient of approximately 10⁻⁵ m/W. du.ac.irdu.ac.ir The UV-visible spectrum of this nanocomposite showed a red shift of about 6 nm compared to the pure polymer, which is attributed to the conductivity of the incorporated nanotubes. du.ac.irdu.ac.ir This suggests an electronic interaction between the polymer and the nanotubes. researchgate.net

Table 2: Selected Properties of PmPDA and its Nanocomposite

| Material | Property | Value/Observation | Source |

|---|---|---|---|

| Doped Poly(phenylenediamine)s | Electrical Conductivity | 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ S cm⁻¹ | rsc.org |

| Undoped Poly(phenylenediamine)s | Electrical Conductivity | 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ S cm⁻¹ | rsc.org |

| PmPDA/SWCNT-SO3H | UV-Vis Absorption | Red shift of 6 nm compared to pristine PmPDA. | du.ac.irdu.ac.ir |

| PmPDA/SWCNT-SO3H | Nonlinear Refractive Index | ~10⁻³ m²/W | du.ac.irdu.ac.ir |

Nanocomposite Materials Utilizing m-Phenylenediamine Derivatives

The integration of m-phenylenediamine-based polymers with nanomaterials like carbon nanotubes creates advanced composites with synergistic properties, combining the processability of the polymer with the exceptional mechanical and electronic characteristics of the nanofiller.

Nanocomposites of poly(m-phenylenediamine) and sulfonated single-walled carbon nanotubes (SWCNT-SO3H) have been synthesized through in-situ polymerization. du.ac.irdu.ac.ir In this method, the m-phenylenediamine monomer is polymerized in the presence of dispersed SWCNT-SO3H. du.ac.ir The sulfonate groups (SO3H) on the nanotubes can interact with the polymer, facilitating a strong interfacial bond and uniform dispersion. du.ac.ir

The successful incorporation of SWCNT-SO3H into the PmPDA matrix has been confirmed by various characterization techniques. du.ac.ir Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) analyses show the presence of both components, indicating a successful composite formation. du.ac.irdu.ac.ir Thermogravimetric analysis (TGA) has demonstrated that these nanocomposites possess improved thermal stability compared to the pure PmPDA polymer. du.ac.irdu.ac.ir The enhanced properties, particularly the significant nonlinear optical response, make PmPDA/SWCNT-SO3H nanocomposites promising materials for applications in optical limiting and switching devices. du.ac.ir

Advanced Characterization of Nanocomposite Structures and Properties

The integration of poly(m-phenylenediamine) (PmPD) into nanocomposite structures imparts unique properties that are investigated through various advanced characterization techniques. These methods are crucial for understanding the morphology, chemical structure, and performance of the resulting materials.

Research into PmPD-based nanocomposites, such as those incorporating palygorskite (PG), employs a suite of analytical tools to elucidate their structure and function. A nanocomposite of poly(m-phenylenediamine)/palygorskite (PmPD–PG) was synthesized via in situ oxidative polymerization of the m-phenylenediamine (mPD) monomer on the palygorskite clay. rsc.org Characterization of such nanocomposites often involves:

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the polymer and its interaction with the nanocomposite filler. In PmPD–PG, FT-IR would verify the presence of characteristic PmPD bonds and changes indicating interaction with the PG clay mineral. rsc.org Similarly, in nanocomposites made with multi-walled carbon nanotubes (MWCNTs), FT-IR provides evidence of the polymer coating on the nanotube surface. ias.ac.in

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and the internal structure. For instance, in poly(p-phenylenediamine)/MWCNT composites, SEM and TEM have shown a tubular polymer layer, 10–20 nm thick, coated onto the nanotube surfaces. ias.ac.in For polymer-grafted MWCNTs, these techniques confirm the attachment of the polymer onto the nanotube surfaces. kashanu.ac.ir

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the nanocomposites. The incorporation of fillers like MWCNTs has been shown to improve the thermal stability of the resulting material. ias.ac.inkashanu.ac.ir

X-ray Diffraction (XRD): This technique is used to study the crystalline nature of the materials. In PpPD/c-MWCNT nanocomposites, XRD spectra indicated that the crystalline structure of the polymer was not significantly altered by the addition of the carbon nanotubes. ias.ac.in

These characterization methods are fundamental to establishing the structure-property relationships that govern the performance of these advanced materials in various applications, including adsorption and catalysis. rsc.orgias.ac.in

Functional Materials for Adsorption and Separation

m-Phenylenediamine is a key building block for creating functional polymers and materials designed for targeted adsorption and separation processes, including environmental applications and precious metal recovery.

Resorcinol-formaldehyde (RF) aerogels are highly porous materials, and their properties can be enhanced by modification with functional groups. One such modification involves incorporating m-phenylenediamine (mPDA) to improve adsorption capabilities, particularly for environmental contaminants like antibiotics. jwent.netjwent.net

In a notable study, an RF aerogel was modified by incorporating both graphene and m-phenylenediamine during the sol-gel synthesis process. jwent.netjwent.net The m-phenylenediamine acts to amine-functionalize the aerogel, which facilitates the adsorption of antibiotics through hydrogen bonding mechanisms between the adsorbent and the adsorbate. jwent.net The addition of graphene further enhances adsorption through mechanisms such as π-π stacking. jwent.net

Characterization of the modified aerogel (RF-G1/PmPDA1) confirmed the successful integration of the amine groups and a significant improvement in material properties. jwent.netjwent.net The key findings from the research are summarized below:

| Property | RF Aerogel (Unmodified) | RF-G1/PmPDA1 (Modified) |

| Specific Surface Area (BET) | 96 m²/g | 308 m²/g |

| Optimal pH for Adsorption | 4 | 4 |

| Tetracycline (B611298) Removal Rate | 65.2% | 93.3% |

Data sourced from Behzadi A., Yazdanbakhsh A. (2022). jwent.netjwent.net

The results demonstrate that modification with m-phenylenediamine and graphene drastically increases the specific surface area and the efficiency of the aerogel in removing tetracycline from wastewater. jwent.netjwent.net The interconnected 3D porous structure is maintained, while the introduced functional groups create a more effective adsorbent material. researchgate.net

The recovery of platinum-group metals (PGMs) from sources like spent automobile catalysts is of high economic and environmental importance. m-Phenylenediamine hydrochloride (referred to as m-phenylenediamine dihydrochloride or MPDA in research) has been successfully employed as a precipitant for the highly selective separation of platinum(IV) from acidic solutions containing other PGMs like palladium(II) and rhodium(III). mdpi.comresearchgate.net

The separation process relies on the formation of stable, insoluble ionic crystals between the protonated m-phenylenediamine and the platinum chloro-complex, [PtCl₆]²⁻. mdpi.comresearchgate.net The key to the high selectivity is the concentration of hydrochloric acid (HCl) in the solution.

High HCl Concentration (>7 M): In this range, Pt(IV) is selectively precipitated. Structural analysis revealed that the precipitate consists of ionic crystals of [PtCl₆]²⁻ and protonated m-phenylenediamine (MPDA-2H⁺) in a 1:1 molar ratio. mdpi.comresearchgate.net The high stability and insolubility of this crystal structure are responsible for the selective precipitation. mdpi.com

Lower HCl Concentration (3–7 M): In this range, co-precipitation of Rh(III) can occur, reducing the selectivity for platinum. mdpi.com

Using an actual catalyst leaching solution, this method achieved a high Pt(IV) yield and purity, demonstrating its practical applicability. mdpi.comresearchgate.net

| Parameter | Value |

| Precipitant | m-phenylenediamine dihydrochloride (MPDA) |

| Target Metal | Platinum(IV) |

| Optimal HCl Concentration | > 7 M |

| Pt(IV) Precipitation Yield | 94.6% |

| Pt Purity in Precipitate | 98.5% |

| Precipitation Time to Saturation | 1 hour |

Data sourced from Orefuji et al. (2022). mdpi.com

Interestingly, m-phenylenediamine (m-PDA) can also be used to selectively precipitate rhodium(III) over palladium(II) and platinum(IV) at high HCl concentrations (6.0–8.0 M), where over 90% of Rh(III) precipitates while Pd(II) and Pt(IV) remain in solution. researchgate.net This highlights the compound's versatility in PGM separation, where selectivity is controlled by the acid concentration.

Dye and Pigment Chemistry from m-Phenylenediamine Derivatives

m-Phenylenediamine is a foundational component in the synthesis of various dyes, particularly azo dyes, which are a major class of synthetic colorants used in the textile and leather industries. wikipedia.orgpmarketresearch.comtnjchem.com

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. nih.gov The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species, such as m-phenylenediamine. nih.govscienceworldjournal.org

One synthetic route involves reacting 4-aminoacetophenone with sodium nitrite (B80452) to form a diazonium salt. This salt is then coupled with m-phenylenediamine to produce an azo dye. researchgate.netresearchgate.net This initial dye can be further reacted with various substituted benzaldehydes to create a series of chalcone (B49325) derivatives, expanding the range of colors and properties. researchgate.netresearchgate.net

The synthesized dyes are characterized using several spectroscopic methods:

FT-IR Spectroscopy: Confirms the presence of key functional groups in the dye molecules. researchgate.netresearchgate.net

NMR Spectroscopy (¹H-NMR & ¹³C-NMR): Elucidates the chemical structure of the synthesized compounds. researchgate.net

UV-Visible Spectroscopy: Studies the electronic transitions within the dye molecules and determines their maximum absorption wavelength (λmax), which is responsible for their color. The solvatochromic behavior (color change with solvent polarity) of these dyes is also evaluated using UV-Vis spectroscopy. scienceworldjournal.orgresearchgate.net

These dyes have shown moderate to excellent fastness properties when applied to various fibers, including nylon, wool, silk, and polyester. researchgate.netresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic and structural properties of dye-modified oligomers, complementing experimental findings. acs.orgresearchgate.net While much of the recent detailed theoretical work has focused on the o-phenylenediamine (B120857) (OPD) isomer, the principles are relevant to understanding phenylenediamine-based dye systems. acs.orgnih.gov

In a study on dye-incorporated o-phenylenediamine oligomers, DFT calculations were used to predict theoretical properties and to understand the interactions between the dye and the oligomer. acs.orgnih.gov The B3LYP functional with a 6-311G(d) basis set is a common method for these calculations. acs.orgresearchgate.net

Key theoretical investigations include:

Geometry Optimization: To find the most stable three-dimensional structure of the oligomers. acs.org

HOMO-LUMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is crucial for determining the electronic and optical properties of the material. nih.gov

Natural Bond Orbital (NBO) Analysis: To understand conjugation and hyperconjugation stabilization energies, which reveal how electronic interactions are initiated and propagated through the oligomer structure. acs.orgnih.gov

These theoretical studies can predict the chemical stability and electronic characteristics of novel dye-oligomer systems. nih.gov For example, such calculations were used to evaluate the interaction energies of a dye-modified oligomer with various drug molecules, predicting its potential application as a chemical sensor. acs.orgnih.gov This highlights the power of theoretical chemistry in designing and predicting the functionality of new materials derived from phenylenediamines.

Development of Electroactive Materials

The polymerization of this compound is a key process for creating electroactive polymers, which are materials that can change their shape or size when stimulated by an electric field. mdpi.comcam.ac.uk These polymers, particularly poly(m-phenylenediamine) (PmPDA), are synthesized through the oxidative polymerization of m-phenylenediamine monomers. researchgate.net Polyaniline and its derivatives, including polyphenylenediamines, have garnered significant research interest due to their favorable solubility, as well as their optical and electrical properties. rsc.org

The electrical conductivity of these polymers is a crucial characteristic. Studies have shown that the conductivity can be tuned depending on whether the polymer is in its doped or undoped form. rsc.org Doping, which involves introducing other chemical species to alter the polymer's properties, can significantly increase conductivity. For instance, the electrical conductivity of undoped poly(phenylenediamine)s is typically in the range of 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ S cm⁻¹, whereas doped versions exhibit higher conductivity in the range of 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ S cm⁻¹. rsc.org The ability to alter conductivity through doping is a result of acid-base reactions, a key property of polyaniline and its derivatives. researchgate.net

The synthesis conditions, such as the pH and the polymerization rate, play a critical role in determining the morphology and properties of the resulting poly(m-phenylenediamine) nanostructures. plos.orgnih.govfigshare.com These materials exhibit high thermostability and are integral in various applications, including the development of rechargeable cells and sensors. plos.orgnih.gov

Table 1: Electrical Conductivity of Poly(phenylenediamine)s

| Polymer Form | Electrical Conductivity (S cm⁻¹) |

|---|---|

| Undoped | 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ rsc.org |

| Doped | 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ rsc.org |

Applications in Sensor Design and Chemical Detection

The unique redox activity and electrical properties of polymers derived from m-phenylenediamine make them highly suitable for creating a variety of sensors. cyberleninka.ru Electropolymerized m-phenylenediamine can serve as an effective coating for immobilizing biomolecules like proteins, which is a fundamental step in the fabrication of biosensors. nih.gov For example, a bilayer polymer film composed of polyaniline and poly-m-phenylenediamine has been shown to enhance the immobilization capacity, stability, and reproducibility for enzymes and lectins on sensor surfaces. nih.gov

A significant area of application is in molecularly imprinted polymers (MIPs). MIPs are polymers synthesized with "molecular memory" for a specific target molecule. By electropolymerizing m-phenylenediamine in the presence of a template molecule, highly selective recognition sites can be created. mdpi.comnih.gov This technology has been successfully applied in the development of electrochemical sensors for detecting various targets, from infectious disease biomarkers to small molecules. mdpi.comresearchgate.netnih.gov

Fluorescent Sensing Platforms Based on Poly(m-Phenylenediamine) Nanostructures

Poly(m-phenylenediamine) (PMPD) nanostructures, such as nanospheres and nanorods, have been effectively utilized as platforms for fluorescent sensing. plos.orgnih.govfigshare.com These nanostructures are typically synthesized via the chemical oxidation polymerization of m-phenylenediamine monomers. plos.orgnih.gov The sensing mechanism often relies on the ability of PMPD to quench the fluorescence of various dyes. plos.orgnih.gov This quenching is attributed to a photoinduced electron transfer (PET) process from the nitrogen atoms in the PMPD to the excited fluorophore. plos.orgfigshare.comacs.org

These fluorescent sensing platforms have demonstrated high sensitivity and selectivity. For instance, PMPD nanostructure-based sensors have achieved a detection limit as low as 50 pM for multiplex nucleic acid detection and can discriminate down to a single-base mismatch. plos.orgnih.govfigshare.com The pH of the synthesis environment is a crucial factor that controls the morphology of the resulting nanostructures, with a fast polymerization rate favoring anisotropic growth. plos.orgnih.govfigshare.com

Table 2: Research Findings on PMPD-Based Fluorescent Sensors

| PMPD Nanostructure | Target Analyte | Detection Limit | Key Finding |

|---|---|---|---|

| Nanospheres and Nanorods | Multiplex Nucleic Acids | 50 pM plos.orgnih.govfigshare.com | PMPD effectively quenches dyes of different frequencies via photoinduced electron transfer. plos.orgnih.govfigshare.com |

| Hybrid Nanostructures (MoPD) | Flutamide | Not specified | Fluorescence quenching is caused by the nitro groups of flutamide, exhibiting a PET mechanism. acs.org |

Chemiluminescence-based Detection Systems for m-Phenylenediamine

Chemiluminescence (CL) provides another powerful method for the detection of m-phenylenediamine itself. A novel sensing system has been developed based on the enhancement of the luminol-potassium permanganate (B83412) (KMnO₄) chemiluminescence reaction by carbon quantum dots (CQDs). researchgate.netrsc.org In this system, the presence of m-phenylenediamine, which has strong reducibility, leads to the consumption of KMnO₄, thereby causing a decrease in the chemiluminescence intensity. rsc.org

This method offers a rapid, sensitive, and reliable way to detect m-phenylenediamine. researchgate.net The system has a reported detection limit as low as 1.02 × 10⁻³ g/L and a dynamic range from 2.0 × 10⁻³ to 3.0 × 10⁻¹ g/L. researchgate.net The CQDs, synthesized from citric acid and glycine, act as a catalyst, significantly increasing the sensitivity of the luminol-KMnO₄ CL system. rsc.org The maximum emission wavelength of the CL system is approximately 450 nm, which corresponds to the emission from the excited state of the luminol (B1675438) acid radical. rsc.org

Table 3: Characteristics of Chemiluminescence Detection for m-Phenylenediamine

| Detection System | Principle | Detection Limit | Dynamic Range |

|---|---|---|---|

| CQDs/Luminol/KMnO₄ | m-Phenylenediamine consumes KMnO₄, reducing chemiluminescence. rsc.org | 1.02 × 10⁻³ g/L researchgate.net | 2.0 × 10⁻³ to 3.0 × 10⁻¹ g/L researchgate.net |

Environmental Chemistry and Fate of M Phenylenediamine and Its Transformation Products

Environmental Distribution and Transformation Pathways

The distribution and transformation of m-PDA in the environment are influenced by its physicochemical properties and its susceptibility to oxidative and biological degradation processes.